molecular formula C17H14O7 B192007 Ombuin CAS No. 529-40-8

Ombuin

Cat. No. B192007
CAS RN: 529-40-8
M. Wt: 330.29 g/mol
InChI Key: BWORNNDZQGOKBY-UHFFFAOYSA-N
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Description

Ombuin is an O-methylated flavonol, a type of flavonoid. It is the 4’,7-O-methyl derivative of quercetin. Ombuin can be found in species of the genus Erythroxylum . It is isolated from Zanthoxylum armatum and displays a broad spectrum antibacterial effect with MIC ranges from 125 to 500 μg/mL .


Synthesis Analysis

Ombuin can be synthesized . It can also be found in Gynostemma pentaphyllum as Ombuin-3-O-β-D-glucopyranoside .


Molecular Structure Analysis

The molecular formula of Ombuin is C17H14O7 . It contains total 40 bond(s); 26 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 1 hydroxyl group(s), 2 aromatic hydroxyl(s), and 3 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of Ombuin is 330.29 g/mol. It has a density of 1.5±0.1 g/cm3, a boiling point of 593.7±50.0 °C at 760 mmHg, and a flash point of 222.1±23.6 °C .

Safety And Hazards

Ombuin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Ombuin shows promising antibacterial activity and low cytotoxicity . Future directions based on this research include biofilm testing and bioactivity guided fractionation. When the extracts are fractioned into less complex mixtures, we expect to see even lower MIC values .

properties

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWORNNDZQGOKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200942
Record name Flavone, 4',7-dimethoxy-3,3',5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ombuin

CAS RN

529-40-8
Record name Ombuin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ombuin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 4',7-dimethoxy-3,3',5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMBUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3K3F0YR3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Ombuin has been shown to exert anti-inflammatory and antifibrotic effects in a rat model of diabetic nephropathy. These effects are mediated, at least in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of the Notch 1 signaling pathway. [] This dual action leads to a reduction in inflammatory cytokines, transforming growth factor beta 1 (TGF-β1), connective tissue growth factor (CTGF), and fibronectin (FN), ultimately ameliorating renal injury. [] Further research is needed to fully elucidate the precise molecular mechanisms involved in ombuin's interaction with these pathways.

ANone: Ombuin (7,4′-dimethyl quercetin) is a flavonol, a class of flavonoids.

    • UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region, indicating the presence of conjugated systems within the molecule. [, ]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the ombuin molecule, confirming its structure and aiding in the identification of its various isomers. [, , , ]
    • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of ombuin, further confirming its identity. []

    ANone: The current body of research primarily focuses on the biological activities of ombuin, such as its antioxidant, antiviral, and anti-diabetic properties. There is limited information available regarding its potential catalytic properties. Further studies are required to explore this aspect.

    A: Yes, molecular docking studies have been conducted to investigate the interaction of ombuin with human pancreatic α-amylase (HPA), a key enzyme involved in carbohydrate digestion and a target for diabetes management. [, ] These studies revealed that ombuin exhibits favorable binding interactions with the active site of HPA, suggesting its potential as an anti-diabetic agent. [] Additionally, molecular dynamics (MD) simulations have been employed to assess the stability of the ombuin-HPA complex, providing insights into the dynamic behavior of this interaction. []

    A: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. While comprehensive SAR studies on ombuin are limited, some research suggests that the presence of specific functional groups, such as hydroxyl groups and methoxy groups, contributes to its antioxidant and anti-inflammatory activities. [, ] For example, the methylation of hydroxyl groups in quercetin to obtain ombuin has been shown to influence its activity against HPA. [] Further research is needed to fully elucidate the SAR of ombuin and design more potent and selective derivatives.

    A: Ombuin, like many flavonoids, can be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxidizing agents. [] Research into effective formulation strategies for ombuin is ongoing. This includes exploring the use of different excipients, encapsulation techniques, and drug delivery systems to enhance its stability, solubility, and bioavailability. []

    A: The in vivo behavior of ombuin, including its absorption, distribution, metabolism, and excretion (ADME) profile, requires further investigation. [] Understanding the PK/PD properties of ombuin is crucial for determining its optimal dosage, route of administration, and potential for clinical translation.

    ANone: Yes, ombuin has shown promising results in various in vitro and in vivo studies:

    • Antioxidant Activity: Ombuin exhibits significant antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , ] This activity has been demonstrated in both cell-free systems, such as the DPPH assay, and in cellular models. [, ]
    • Antiviral Activity: Ombuin has demonstrated antiviral activity against H5N1 influenza virus in vitro. []
    • Antidiabetic Activity: Ombuin exhibits antidiabetic potential through the inhibition of α-glucosidase and α-amylase enzymes, which are involved in carbohydrate digestion and blood glucose regulation. [, ] This activity has been observed in both in vitro enzymatic assays and in vivo animal models of diabetes. [, ]
    • Anti-Inflammatory Activity: Ombuin has shown anti-inflammatory effects in a rat model of diabetic nephropathy, reducing the production of inflammatory cytokines and mitigating renal injury. [] It has also demonstrated anti-inflammatory activity in other experimental models of inflammation. []

    ANone: Currently, there is limited information available on the development of resistance to ombuin. Further research is needed to investigate the possibility of resistance mechanisms emerging with prolonged exposure to this compound.

    A: While ombuin is generally considered safe when consumed as part of a regular diet, comprehensive toxicological studies are necessary to determine its safety profile for therapeutic applications. [] This includes evaluating its potential for acute and chronic toxicity, genotoxicity, and carcinogenicity.

    ANone: Several analytical techniques are employed to characterize and quantify ombuin:

    • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used for the separation, identification, and quantification of ombuin in complex mixtures, such as plant extracts and biological samples. [, , ] This technique provides high sensitivity and selectivity for ombuin analysis. []
    • Thin Layer Chromatography (TLC): TLC is a simpler and more rapid technique used for the initial screening and separation of ombuin from other compounds. []
    • Spectroscopic Techniques: UV-Vis spectrophotometry, NMR spectroscopy, and mass spectrometry are crucial for the structural characterization and identification of ombuin. [, , , ]

    A: The environmental impact of ombuin production and disposal has not been extensively studied. As research into its therapeutic potential progresses, it is essential to assess its environmental fate and potential for biodegradation. Sustainable practices, such as green chemistry approaches for synthesis and responsible waste management strategies, should be considered to minimize any negative ecological impacts. []

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